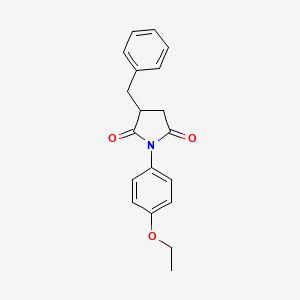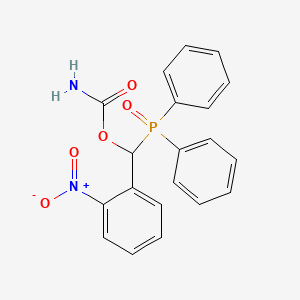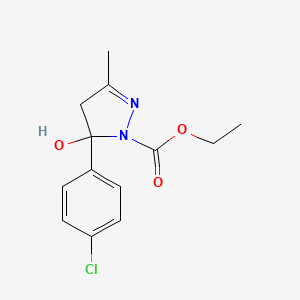![molecular formula C17H18N4O B5120796 N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as IPMP, and it has been shown to have a wide range of potential applications in scientific research.
科学的研究の応用
IPMP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. IPMP has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of IPMP is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, IPMP has been shown to inhibit the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which in turn activates the CB1 and CB2 receptors in the brain and body.
Biochemical and Physiological Effects
IPMP has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of cytokines and chemokines. IPMP has also been shown to have analgesic properties, which may be due to its ability to activate the endocannabinoid system. Additionally, IPMP has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using IPMP in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, IPMP has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using IPMP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on IPMP. One area of interest is the development of IPMP analogs with improved pharmacokinetic properties. Another area of interest is the investigation of IPMP's potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of IPMP and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound with a wide range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. While its mechanism of action is not fully understood, IPMP has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential applications of IPMP and to develop improved analogs for use in scientific research.
合成法
The synthesis of IPMP involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(1H-indol-1-yl)propylamine in the presence of a coupling agent such as DCC or EDC. This reaction yields IPMP as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(3-indol-1-ylpropyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-20-15(12-19-13)17(22)18-8-4-9-21-10-7-14-5-2-3-6-16(14)21/h2-3,5-7,10-12H,4,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCRWLXOIVLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)

![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)